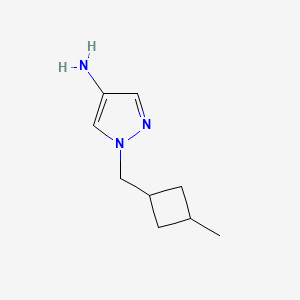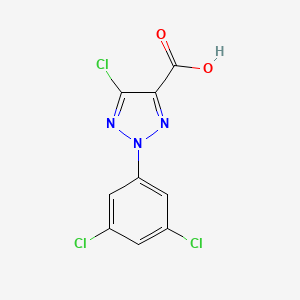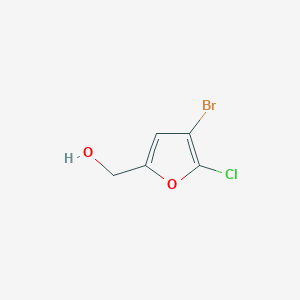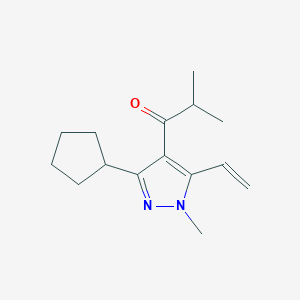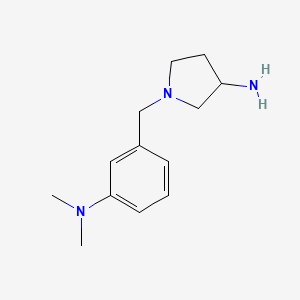
1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a benzyl group containing a dimethylamino moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with a benzyl halide that contains a dimethylamino group. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile and attacks the benzyl halide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions: 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
科学的研究の応用
1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The pyrrolidine ring provides structural rigidity and can enhance binding affinity to target proteins or receptors.
類似化合物との比較
Pyrrolidine: A simple nitrogen-containing heterocycle.
N-Benzylpyrrolidine: A compound with a benzyl group attached to the pyrrolidine ring.
Dimethylaminobenzylamine: A compound with a dimethylamino group attached to a benzylamine structure.
Uniqueness: 1-(3-(Dimethylamino)benzyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the dimethylamino-substituted benzyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
特性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC名 |
1-[[3-(dimethylamino)phenyl]methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C13H21N3/c1-15(2)13-5-3-4-11(8-13)9-16-7-6-12(14)10-16/h3-5,8,12H,6-7,9-10,14H2,1-2H3 |
InChIキー |
BCPOOWULFFLMKH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1)CN2CCC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


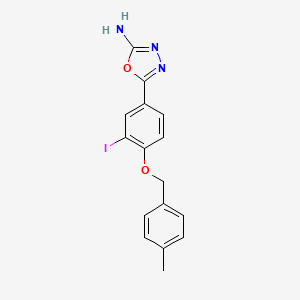

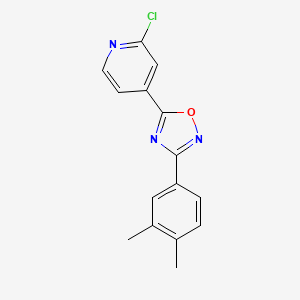
![5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15055308.png)
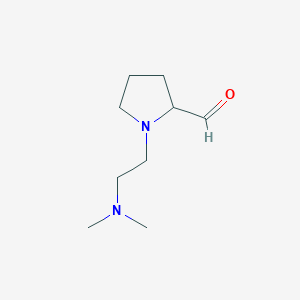
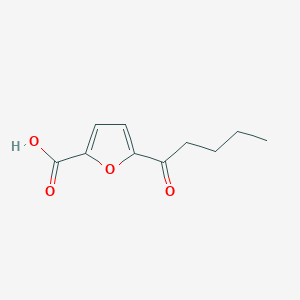
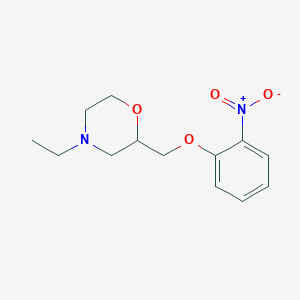
![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15055336.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylpyridin-2-amine](/img/structure/B15055338.png)
